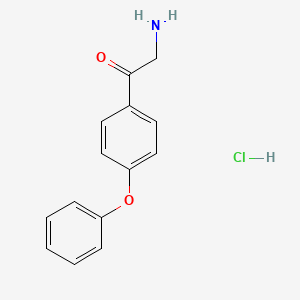![molecular formula C7H5BrN2O B13667549 2-Bromoimidazo[1,2-a]pyridin-6-ol CAS No. 1785180-00-8](/img/structure/B13667549.png)
2-Bromoimidazo[1,2-a]pyridin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromoimidazo[1,2-a]pyridin-6-ol is a heterocyclic compound that features a bromine atom attached to an imidazo[1,2-a]pyridine ring system.
Métodos De Preparación
The synthesis of 2-Bromoimidazo[1,2-a]pyridin-6-ol typically involves the reaction of α-bromoketones with 2-aminopyridines. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents. The reaction conditions are mild and metal-free, making it an efficient and environmentally friendly process . Industrial production methods often employ similar synthetic routes but on a larger scale, optimizing reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
2-Bromoimidazo[1,2-a]pyridin-6-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The imidazo[1,2-a]pyridine ring can undergo cyclization reactions to form more complex structures.
Common reagents used in these reactions include iodine, TBHP, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Bromoimidazo[1,2-a]pyridin-6-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: The compound is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-Bromoimidazo[1,2-a]pyridin-6-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may bind to the colchicine site on microtubules, inhibiting their polymerization and affecting cell division .
Comparación Con Compuestos Similares
2-Bromoimidazo[1,2-a]pyridin-6-ol can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
- 3-Bromoimidazo[1,2-a]pyridine
- 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide
These compounds share similar structural features but differ in their specific functional groups and positions of substitution. The unique properties of this compound, such as its specific bromine substitution, make it particularly valuable for certain applications .
Propiedades
Número CAS |
1785180-00-8 |
|---|---|
Fórmula molecular |
C7H5BrN2O |
Peso molecular |
213.03 g/mol |
Nombre IUPAC |
2-bromoimidazo[1,2-a]pyridin-6-ol |
InChI |
InChI=1S/C7H5BrN2O/c8-6-4-10-3-5(11)1-2-7(10)9-6/h1-4,11H |
Clave InChI |
ZUVUIMYDPWEGKW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=CN2C=C1O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B13667472.png)
![3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine](/img/structure/B13667476.png)

![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13667489.png)


![Methyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13667515.png)
![3-Propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13667516.png)





